4-Methoxy-2-naphthonitrile
Description
Contextualization within Naphthonitrile Chemistry
Naphthonitriles, which are naphthalene (B1677914) rings substituted with one or more nitrile (-C≡N) groups, are a significant class of compounds in organic chemistry. ontosight.ai The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making naphthonitriles valuable synthetic intermediates. The naphthalene core, a bicyclic aromatic system, provides a rigid and planar scaffold with distinct electronic properties that can be tuned by the position and nature of substituents. The chemistry of naphthonitriles is rich and varied, encompassing reactions of the nitrile group, electrophilic and nucleophilic aromatic substitution on the naphthalene ring, and photochemical reactions. cdnsciencepub.com
Overview of Current Research Trajectories Involving 4-Methoxy-2-naphthonitrile
While specific research on this compound is not extensively documented, the research trajectories for its isomers, such as 4-methoxy-1-naphthonitrile (B145921) and 6-methoxy-2-naphthonitrile (B181084), provide a clear indication of its potential areas of application. sigmaaldrich.comsigmaaldrich.com These related compounds are actively being investigated as:
Building blocks in organic synthesis: Their versatile functionality allows for the construction of more complex molecules, including pharmaceuticals and agrochemicals. For instance, 4-methoxy-1-naphthonitrile has been used in the synthesis of substituted azocin-2(1H)-ones, which are of interest in medicinal chemistry. lookchem.com
Precursors to functional materials: The electronic properties of methoxy-naphthonitriles make them attractive for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Fluorescent probes: The naphthalene core is inherently fluorescent, and the substitution pattern can be tuned to create molecules with specific photophysical properties for use as sensors and imaging agents.
Based on these trends, it is anticipated that future research involving this compound would likely explore its utility in these same areas, leveraging its unique substitution pattern to achieve novel properties and applications.
Table 1: Chemical and Physical Properties of this compound (Inferred and Estimated)
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | - |
| Molecular Weight | 183.21 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Appearance | Likely a solid at room temperature | Inferred from isomers sigmaaldrich.comsigmaaldrich.com |
| Melting Point | Estimated to be in the range of 100-110 °C | Based on isomers sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | Estimated > 200 °C at reduced pressure | Based on isomers sigmaaldrich.com |
| Solubility | Likely soluble in common organic solvents like THF, CH₂Cl₂, and acetone | General chemical knowledge |
Table 2: Spectroscopic Data of Isomeric Methoxy-naphthonitriles
| Compound | Key Spectroscopic Data |
| 4-Methoxy-1-naphthonitrile | IR (KBr): Key peaks corresponding to C≡N and C-O stretching. ¹H NMR: Signals for methoxy (B1213986) protons, and distinct aromatic protons. ¹³C NMR: Resonances for the nitrile carbon, methoxy carbon, and aromatic carbons. |
| 6-Methoxy-2-naphthonitrile | IR (KBr): Characteristic absorptions for nitrile and methoxy groups. ¹H NMR: Aromatic and methoxy proton signals. ¹³C NMR: Signals for all unique carbon atoms in the molecule. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,1H3 |
InChI Key |
YNNPWDYXBWAHIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Methoxy 2 Naphthonitrile and Its Functionalized Derivatives
Direct Synthesis Approaches to 4-Methoxy-2-naphthonitrile
The direct synthesis of this compound can be approached through several strategic routes, each with its own advantages and challenges. These methods often involve the construction of the substituted naphthalene (B1677914) ring system or the introduction of the required functional groups onto a pre-existing naphthalene core.
Electrophilic Bromination of 4-Methoxy-1-naphthonitrile (B145921) Precursors
Electrophilic bromination is a fundamental reaction in aromatic chemistry and can be a key step in the synthesis of functionalized naphthonitriles. While direct bromination of this compound itself is a possibility for further functionalization, the bromination of a related isomer, 4-methoxy-1-naphthonitrile, provides a potential route to access precursors for this compound. The electrophilic bromination of 4-methoxy-1-naphthonitrile can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). smolecule.com The methoxy (B1213986) group is a strong activating group and directs electrophiles to the ortho and para positions. smolecule.com In the case of 4-methoxy-1-naphthonitrile, the position ortho to the methoxy group (position 3) is a likely site for bromination.
The regioselectivity of electrophilic substitution on naphthalene derivatives is influenced by both electronic and steric factors. For a methoxy-substituted naphthonitrile, the activating effect of the methoxy group and the deactivating effect of the nitrile group will govern the position of electrophilic attack.
Table 1: Reagents for Electrophilic Bromination
| Reagent | Conditions | Reference |
| Bromine (Br₂) | Typically in a solvent like acetic acid or a non-polar solvent. | smolecule.com |
| N-Bromosuccinimide (NBS) | Often used with a radical initiator or light for allylic/benzylic bromination, but can also be used for aromatic bromination with an acid catalyst. | smolecule.com |
Following the bromination of a suitable precursor, subsequent chemical manipulations, such as de-bromination and re-introduction of a functional group, could potentially lead to the desired this compound.
Nitration and Subsequent Reduction Protocols for Naphthonitrile Formation
Nitration of a methoxy-naphthonitrile precursor is a viable strategy for introducing a nitrogen-containing functional group that can be subsequently converted to the nitrile. A documented example is the nitration of 1-cyano-4-methoxynaphthalene (4-methoxy-1-naphthonitrile) to yield 4-cyano-1-methoxy-2-nitronaphthalene. prepchem.com This reaction is typically carried out using a solution of 100% nitric acid in acetic anhydride, with a catalytic amount of sulfuric acid, at low temperatures (-30 to -40 °C). prepchem.com The crude product can be obtained in good yield (77%). prepchem.com
The resulting nitro-substituted naphthonitrile can then serve as a versatile intermediate. A common synthetic sequence involves the reduction of the nitro group to an amino group. This reduction can be achieved through catalytic hydrogenation using a palladium-on-carbon catalyst. prepchem.com The resulting aminonaphthonitrile can then be converted to the desired nitrile through a Sandmeyer reaction, which involves diazotization of the amino group followed by treatment with a cyanide salt, such as copper(I) cyanide. While the full sequence for the synthesis of this compound via this route is not explicitly detailed in the provided sources, the individual steps are well-established transformations in organic synthesis.
One-Pot Multicomponent Reaction Systems in Naphthonitrile Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. govtcollegebalrampur.ac.inbeilstein-journals.orgpharm.or.jp While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied to the construction of substituted naphthalenes. For instance, a one-pot, three-component reaction involving quinone monoacetals, proline derivatives, and naphthols has been reported for the synthesis of various substituted naphthalenes. smolecule.com
Theoretically, a multicomponent strategy for this compound could involve the condensation of a suitably substituted benzaldehyde, a malononitrile (B47326) derivative, and a source of the methoxy group, potentially under catalytic conditions. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds.
Derivatization Pathways and Functional Group Transformations of this compound Analogues
Once this compound or its functionalized analogues are synthesized, they can undergo a variety of chemical transformations to produce a diverse range of derivatives. The presence of both the aromatic ring and the nitrile group provides multiple sites for reaction.
Nucleophilic Substitution Reactions at Aromatic and Nitrile Positions
Nucleophilic substitution reactions can be employed to introduce or modify substituents on the naphthalene ring. In the case of a halogenated precursor to this compound, such as a bromo- or chloro-2-naphthonitrile, the halogen can be displaced by a methoxide (B1231860) nucleophile to introduce the desired methoxy group. Such nucleophilic aromatic substitution (SNAAr) reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. iitk.ac.insavemyexams.com
The nitrile group itself is generally not susceptible to nucleophilic substitution at the carbon atom under typical conditions. However, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile in certain reactions. The primary mode of nucleophilic attack on the nitrile group is at the electrophilic carbon atom.
Reductions of the Nitrile Group to Amine and Aldehyde Derivatives
The nitrile group is a versatile functional group that can be readily reduced to either a primary amine or an aldehyde, providing access to important classes of compounds.
The reduction of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This transformation can be achieved using a variety of reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an aqueous workup. smolecule.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another widely used method. smolecule.com
The partial reduction of a nitrile to an aldehyde is a more delicate transformation that requires the use of specific reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon workup. Diisobutylaluminum hydride (DIBAL-H) is a commonly employed reagent for this purpose, typically used at low temperatures. researchgate.netmdpi.compreprints.orgpreprints.org Another method involves the use of sodium hypophosphite and Raney nickel in an aqueous acidic medium. researchgate.net
Table 2: Reagents for the Reduction of Nitriles
| Desired Product | Reagent | Typical Conditions | Reference |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup. | smolecule.com |
| Primary Amine | Catalytic Hydrogenation (H₂/catalyst) | Pd, Pt, or Ni catalyst, elevated temperature and pressure. | smolecule.com |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or other non-polar solvent, low temperature (e.g., -78 °C). | researchgate.netmdpi.compreprints.orgpreprints.org |
| Aldehyde | Sodium Hypophosphite/Raney Nickel | Aqueous acetic acid or pyridine (B92270). | researchgate.net |
These reduction reactions significantly expand the synthetic utility of this compound and its derivatives, allowing for the introduction of key functional groups for further elaboration in the synthesis of complex target molecules.
Hydrolysis Reactions of the Nitrile Functionality
The nitrile group (–C≡N) is a valuable functional group in organic synthesis due to its ability to be converted into other functionalities, most notably carboxylic acids through hydrolysis. The nitrile functionality of this compound can be hydrolyzed to yield 4-methoxy-2-naphthoic acid.
This transformation can be catalyzed by either acid or base, though the choice of catalyst can be critical. libretexts.org For naphthonitriles, alkaline hydrolysis is often more effective than acid-catalyzed methods. cdnsciencepub.comsavemyexams.com The process involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by a series of proton transfer and tautomerization steps. Under basic conditions, the reaction initially yields a sodium carboxylate salt. Subsequent acidification is then required to protonate the carboxylate anion and furnish the final carboxylic acid product. savemyexams.com
Table 1: General Scheme for Hydrolysis of this compound
| Reactant | Reagents | Intermediate Product | Final Product |
| This compound | 1. Dilute NaOH or KOH, Heat | Sodium 4-methoxy-2-naphthoate | 4-Methoxy-2-naphthoic acid |
| 2. H₃O⁺ (Acidification) |
This hydrolytic conversion is a fundamental strategy for accessing the corresponding carboxylic acid, which serves as a key intermediate for further synthetic elaborations such as esterification or conversion to an acyl chloride.
Grignard Reagent Mediated Reactions and Carbon-Carbon Bond Formation
Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming new carbon-carbon bonds. Their reaction with nitriles provides a reliable route to ketones following a hydrolysis workup. masterorganicchemistry.com In the case of this compound, treatment with a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), results in the formation of a ketone.
The reaction proceeds via the nucleophilic addition of the Grignard reagent's alkyl or aryl group to the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine, which is a stable intermediate. This intermediate is then hydrolyzed, typically with aqueous acid, to cleave the carbon-nitrogen double bond and produce the corresponding ketone. masterorganicchemistry.com For instance, the reaction of a related compound, 4-methoxymethyl-2-cyanonaphthalene, with methylmagnesium iodide has been shown to produce 4-methoxymethyl-2-acetylnaphthalene after hydrolysis, demonstrating the viability of this transformation on the naphthalene scaffold. cdnsciencepub.com
Table 2: Grignard Reaction with this compound
| Starting Material | Grignard Reagent | Reaction Steps | Final Product |
| This compound | R-MgX (e.g., CH₃MgI) | 1. Addition in ether or THF | 1-(4-methoxy-2-naphthalenyl)ethan-1-one (if R=CH₃) |
| 2. Hydrolysis (H₃O⁺) |
This method is a cornerstone for extending the carbon framework of the naphthalene system, converting the nitrile into a versatile ketone functionality that can participate in subsequent reactions.
Ring-Closing and Cyclization Strategies for Naphthalene-Based Heterocycles
The functionalized naphthalene core of this compound is an excellent platform for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. rsc.orgresearchgate.net Derivatives of this compound, obtained through reactions like hydrolysis or Grignard addition, can be used as precursors in ring-closing and cyclization reactions.
Several strategies can be employed:
From Ketone Derivatives: A ketone formed via a Grignard reaction can be transformed into a 1,3-diketone, which is a versatile synthon for building five- or six-membered heterocyclic rings like pyrazoles or isoxazoles through condensation with reagents like hydrazine (B178648) or hydroxylamine, respectively. nih.gov
From Diamino Derivatives: If the nitrile and another group on the ring are converted to amino groups, these can be used to construct fused nitrogen-containing heterocycles such as quinoxalines or imidazoles. researchgate.net
Intramolecular Cyclization: Functional groups can be introduced onto the naphthalene ring that subsequently participate in intramolecular cyclization reactions. For example, derivatives of naphthonitriles have been used to synthesize complex fused systems like naphtho[1,2-d]isoxazoles. mdpi.compreprints.org Domino reactions have also been developed to create polycyclic structures like tetrahydronaphthalenes from naphthalene precursors in a single pot. acs.org
These cyclization strategies significantly expand the molecular diversity achievable from a simple naphthonitrile starting material, enabling access to a wide range of complex, fused heterocyclic compounds. rsc.org
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability. Continuous flow chemistry and stereoselective synthesis are two such areas that have significant implications for the production of complex molecules like functionalized naphthonitriles.
Continuous Flow Reactor Applications in Naphthonitrile Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes or channels to react, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved product consistency. google.com While the direct synthesis of this compound in flow has not been extensively detailed, the synthesis of closely related precursors and derivatives has been successfully demonstrated.
For example, the anti-inflammatory drug Nabumetone, which has a 6-methoxy-2-naphthalenyl core, has been synthesized using a two-step continuous flow process. units.it Similarly, the synthesis of 4-methoxy-2-nitroaniline, a key chemical intermediate, has been achieved with high yield and purity using a multi-step flow process involving acetylation, nitration, and hydrolysis. google.compatsnap.com These examples highlight the suitability of the methoxy-naphthalene scaffold for multi-step synthesis in continuous flow reactors.
Table 3: Advantages of Continuous Flow Synthesis for Naphthalene Derivatives
| Parameter | Benefit in Flow Chemistry | Reference |
| Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. | patsnap.com |
| Efficiency | Rapid heat and mass transfer lead to faster reactions and higher throughput. | google.com |
| Yield & Purity | Precise control over reaction parameters (temperature, time, stoichiometry) reduces side products. | google.comunits.it |
| Scalability | Production can be increased by running the system for longer or by "numbering-up" (parallel reactors). | units.itnih.gov |
The application of flow technology to the synthesis of this compound and its derivatives represents a significant step towards more efficient and safer chemical manufacturing. nih.gov
Stereoselective and Diastereoselective Synthesis Approaches
While this compound is an achiral molecule, it can be converted into chiral derivatives that require stereoselective synthesis methods to control their three-dimensional structure. Stereocontrol is crucial in fields like pharmacology, where different enantiomers of a chiral drug can have vastly different biological activities.
Stereoselective approaches become relevant when a new chiral center is created from the naphthonitrile scaffold. For example:
Stereoselective Reduction: A ketone, such as 2-acetyl-4-methoxynaphthalene (derived from a Grignard reaction), can be reduced to a chiral secondary alcohol. Using chiral reducing agents or catalysts would allow for the selective formation of one enantiomer over the other.
Asymmetric Cycloadditions: Derivatives of this compound could be used in asymmetric cycloaddition reactions to build chiral heterocyclic rings. For instance, 1,3-dipolar cycloadditions using chiral nitrones have been used to create enantiopure spiro-fused heterocycles. nih.gov
Synthesis from Chiral Building Blocks: A convergent synthetic strategy could involve the stereoselective synthesis of a chiral amine or other functionalized fragment, which is then coupled to the naphthalene core to produce a complex, enantiopure final molecule. beilstein-journals.orgnih.gov
Although specific studies on stereoselective reactions involving this compound are not widely reported, the principles of asymmetric synthesis are directly applicable to its derivatives, enabling the creation of specific stereoisomers for advanced applications.
Mechanistic Investigations of Chemical Reactivity of 4 Methoxy 2 Naphthonitrile
Electron-Transfer Processes in Reactions Involving 4-Methoxy-2-naphthonitrile
Electron-transfer (ET) processes are fundamental to many reactions involving naphthonitrile derivatives, especially under photochemical conditions. The reaction pathway is often highly dependent on the surrounding medium.
In non-polar solvents such as hexane (B92381) or benzene, photoreactions between naphthonitriles and alkenes tend to proceed through the formation of an exciplex—an excited-state complex between the two reactants. cdnsciencepub.com This exciplex intermediate typically decays to form cycloadducts, such as cyclobutanes. cdnsciencepub.com
Conversely, in polar solvents like methanol (B129727) or acetonitrile, the mechanism shifts from exciplex formation to a single-electron transfer (SET) event. cdnsciencepub.com This SET from the alkene to the excited naphthonitrile generates a solvent-separated radical ion pair. The formation of these charged intermediates is favored in polar environments that can stabilize them. This pathway does not lead to cycloadducts but rather to products of photoreduction. cdnsciencepub.com
Furthermore, this compound can participate in the formation of electron donor-acceptor (EDA) complexes. The irradiation of these complexes with light can trigger a single electron transfer to generate aryl radical cation intermediates, which are pivotal for subsequent bond-forming reactions. researchgate.net A related example is the one-electron reduction of 1-naphthonitrile (B165113) using potassium in THF, which produces a radical-anion that subsequently dimerizes. researchgate.net
| Reaction Condition | Predominant Mechanism | Intermediate | Typical Products | Source(s) |
| Photoreaction in Non-Polar Solvents (e.g., Hexane) | Exciplex Formation | Exciplex | Cycloaddition Products (e.g., Cyclobutanes) | cdnsciencepub.com |
| Photoreaction in Polar Solvents (e.g., Methanol) | Single-Electron Transfer (SET) | Radical Ion Pair | Photoreduction Products | cdnsciencepub.com |
| Irradiation with a Donor Molecule | EDA Complex Formation & SET | Aryl Radical Cation | Functionalized Aromatics | researchgate.net |
| Chemical Reduction (e.g., with K in THF) | Single-Electron Transfer (SET) | Radical Anion | Dimerization Products | researchgate.net |
Radical Intermediates and Reaction Pathways
Following electron-transfer events, radical intermediates play a central role in the reactivity of this compound. The generation of aryl radicals or radical cations opens up several synthetic pathways that are otherwise inaccessible. rsc.org These highly reactive species can be generated through various modern techniques, including photoredox catalysis and electrochemistry, which offer sustainable alternatives to traditional redox reagents. rsc.org
Once formed, these radical intermediates can undergo several transformations:
Hydrogen Atom Transfer (HAT): An aryl radical can abstract a hydrogen atom from the solvent or another reagent to form a reduced naphthalene (B1677914) derivative. This is a common pathway in photoreduction reactions. chemrxiv.org
Trapping by Nucleophiles: Aryl radical cations are electrophilic and can be trapped by nucleophiles. For instance, studies have shown that such intermediates can be trapped by pyridine (B92270) under aerobic conditions to achieve C(sp²)−H pyridination. researchgate.net
Dimerization: Radical-anions, being electron-rich, can dimerize to form new C-C bonds, as observed in the reduction of 1-naphthonitrile. researchgate.net
Intramolecular Cyclization: If an appropriate tether is present on the molecule, the generated radical can attack another part of the molecule in an intramolecular fashion, leading to the formation of complex polycyclic structures. rsc.org
| Method of Generation | Radical Intermediate | Subsequent Reaction Pathway | Source(s) |
| Photoinduced Electron Transfer (SET) | Aryl Radical Cation | Trapping by nucleophiles | researchgate.net |
| EDA Complex Irradiation | Aryl Radical | Hydrogen Atom Transfer (HAT) | chemrxiv.org |
| Chemical Reduction | Radical Anion | Dimerization | researchgate.net |
| Photoredox Catalysis | Aryl Radical | Intramolecular Cyclization | rsc.org |
Electrophilic and Nucleophilic Aromatic Activation by Methoxy (B1213986) and Nitrile Groups
The reactivity of the naphthalene ring in this compound is a direct consequence of the electronic effects of its two substituents.
Electrophilic Activation: The methoxy group (-OCH₃) at the C4 position is a powerful electron-donating group (EDG). It activates the aromatic ring toward electrophilic aromatic substitution by increasing the electron density through resonance. Its directing effect favors substitution at the ortho (C3) and para (C1) positions. The nitrile group (-CN) at C2 is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophiles. The activating effect of the methoxy group is dominant, making the C1 and C3 positions the most probable sites for electrophilic attack.
Nucleophilic Activation: The electron-withdrawing nitrile group decreases the electron density of the naphthalene ring, making it more susceptible to nucleophilic attack. This is particularly relevant for nucleophilic aromatic substitution (SNAr), although a leaving group at an activated position is typically required. However, under forcing conditions or with highly reactive nucleophiles, dearomative addition can occur. For example, in the related 1-naphthonitrile system, a freshly generated, highly reactive hydride has been shown to add regioselectively to the C4 position, driven by the formation of a stabilized α-cyano benzylic carbanion. acs.org This highlights the ability of the nitrile group to facilitate nucleophilic addition to the ring system.
| Substituent | Electronic Effect | Influence on Reactivity | Preferred Position of Attack |
| 4-Methoxy (-OCH₃) | Electron-Donating (Activating) | Activates ring for electrophilic attack | C1 (para), C3 (ortho) |
| 2-Nitrile (-CN) | Electron-Withdrawing (Deactivating) | Activates ring for nucleophilic attack | Ring becomes electron-deficient |
Solvent Effects on Reaction Mechanisms
The choice of solvent is critical in directing the reaction mechanism of this compound, primarily by influencing the stability of intermediates and transition states. numberanalytics.comresearchgate.net Polar solvents are particularly effective at stabilizing charged species, which can lower activation energies and in some cases, alter the reaction pathway entirely. nih.gov
A clear demonstration of this is seen in the photoreactions of naphthonitriles. cdnsciencepub.com
In non-polar solvents like hexane, the reaction proceeds through a neutral exciplex intermediate, leading to cycloaddition.
In polar, protic solvents like methanol, the mechanism switches to a single-electron transfer, forming charged radical ions that are stabilized by the solvent. This leads to photoreduction products. cdnsciencepub.com
Furthermore, specific solvent systems can be chosen to promote particular mechanisms. For instance, a mixture of dichloroethane and trifluoroethanol has been used to stabilize radical cation intermediates in photochemical reactions, facilitating C-F oxygenation. researchgate.net The ability of polar aprotic solvents like dimethylformamide (DMF) to stabilize ionic intermediates is also known to enhance the efficiency of certain aromatic substitution reactions.
| Solvent Type | Polarity | Effect on Mechanism | Example Reaction | Source(s) |
| Hexane | Non-Polar | Favors neutral exciplex formation | Photocycloaddition | cdnsciencepub.com |
| Methanol | Polar, Protic | Favors single-electron transfer (SET) by stabilizing radical ions | Photoreduction | cdnsciencepub.com |
| Acetonitrile | Polar, Aprotic | Favors SET, stabilizes charged intermediates | Photoreduction | cdnsciencepub.com |
| DCE/Trifluoroethanol | Polar Mixture | Specifically stabilizes radical cation intermediates | Photochemical C-F Oxygenation | researchgate.net |
Regioselectivity and Stereochemical Control in Naphthonitrile Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. durgapurgovtcollege.ac.in In reactions involving this compound, regioselectivity is largely dictated by the electronic properties of the substituents, steric hindrance, and reaction conditions.
In Electrophilic Aromatic Substitution: As discussed in section 3.3, the powerful electron-donating methoxy group at C4 directs incoming electrophiles primarily to the C1 and C3 positions. The nitration of related methoxy-activated systems often requires careful control of conditions to prevent the formation of undesired isomers. google.com
In Nucleophilic Additions: Regioselectivity can be highly specific. While the nitrile group activates the entire ring, nucleophilic attack does not necessarily occur at the closest available position. In a notable example, the dearomative addition of a hydride to an in situ generated 1-naphthonitrile occurred exclusively at the C4 position. acs.org This high regioselectivity is attributed to the greater stability of the resulting α-cyano benzylic carbanion compared to other potential intermediates. Sterically bulky nucleophiles also tend to favor addition at the C4 position of the naphthalene nucleus. acs.org
The precise control over reaction outcomes can also be achieved by tuning reaction parameters. For naphthalene-based systems, it has been shown that changing the acid and solvent can selectively direct the transformation toward either nitrile or indazole formation, demonstrating a high level of synthetic control. acs.org While stereochemical control is crucial in reactions that generate new chiral centers, specific studies on the stereocontrolled reactions of this compound are not widely documented. However, the principles of using chiral catalysts or auxiliaries to influence the stereochemical outcome are broadly applicable in organic synthesis. mit.eduyoutube.com
| Reaction Type | Influencing Factors | Observed Regioselectivity | Source(s) |
| Electrophilic Substitution | Electronic effects (strong -OCH₃ activation) | Preferential attack at C1 and C3 | - |
| Nucleophilic Addition (Hydride) | Stability of carbanion intermediate | Exclusive attack at C4 of 1-naphthonitrile | acs.org |
| Cycloaddition | Steric hindrance, tether length (intramolecular) | Governed by sterics and reaction design | acs.org |
| General Transformation | Choice of acid and solvent | Can switch between different product types (e.g., nitrile vs. heterocycle) | acs.org |
Photochemical and Photophysical Phenomena of 4 Methoxy 2 Naphthonitrile Systems
Photoinduced Cycloaddition Reactions of 4-Methoxy-2-naphthonitrile with Unsaturated Substrates
The photoexcitation of this compound in the presence of unsaturated compounds can lead to the formation of cycloadducts. These reactions are of significant interest for the synthesis of complex polycyclic structures.
[2+2] Photocycloaddition Studies
The [2+2] photocycloaddition of 6-methoxy-2-naphthonitrile (B181084) with 2-chloroacrylonitrile (B132963) has been reported to yield cyclobutane (B1203170) adducts. researchgate.net The structure of one of these adducts was confirmed through X-ray structural analysis. researchgate.net These types of reactions are valuable for creating four-membered ring systems, which are key components in various complex molecules.
In a broader context, [2+2] photocycloaddition reactions can proceed through a concerted mechanism, following the Woodward-Hoffmann rules, or a stepwise mechanism. rsc.org The formation of an excimer, an excited-state complex between two identical molecules, can act as an intermediate in these reactions. rsc.org
Intermolecular and Intramolecular Photocycloadditions
Photocycloaddition reactions involving naphthonitriles can occur both between two separate molecules (intermolecular) and within a single molecule containing both the naphthonitrile and the unsaturated substrate (intramolecular). The photoreactions of 1- and 2-naphthonitriles with tetramethylethylene in non-polar solvents exclusively yield cyclobutane products through a formal [2πs + 2πs] addition. cdnsciencepub.com Evidence suggests that these cycloadditions proceed through exciplex intermediates. cdnsciencepub.com
Intramolecular photocycloadditions offer a powerful method for constructing complex, multi-ring systems. The tethering of the chromophores can influence the geometry of the exciplex formation and its subsequent decay pathways. acs.org
Photoreduction and Photooxidation Processes in Naphthonitrile Chemistry
The photochemical behavior of naphthonitriles is highly dependent on the solvent environment. In polar solvents like methanol (B129727), photoreduction processes become dominant over cycloaddition. For instance, the photoreaction of 2-naphthonitrile (B358459) with tetramethylethylene in methanol yields products of photoreduction. cdnsciencepub.comcdnsciencepub.com This shift in reactivity is attributed to electron transfer from the olefin to the excited naphthonitrile in the polar medium, leading to the formation of radical ions that then undergo reduction. cdnsciencepub.com
The photodecarboxylation of 6-methoxy-2-naphthylacetic acid, a related compound, in aerated solvents involves the generation of a naphthalene (B1677914) radical cation from the excited singlet state. nih.gov This process highlights the potential for photooxidation in these systems, particularly in the presence of an electron acceptor like oxygen. nih.gov
Exciplex Formation and Charge Transfer in Excited States
Exciplexes, which are excited-state complexes formed between an electron donor and an electron acceptor, are key intermediates in many photochemical reactions of naphthonitriles. ias.ac.in The formation of these exciplexes is characterized by intermolecular charge transfer. researchgate.net In non-polar solvents, the decay of the exciplex often leads to cycloaddition products. cdnsciencepub.com
In polar solvents, the charge transfer can be more complete, leading to the formation of solvent-separated radical ion pairs. cdnsciencepub.comias.ac.in This process competes with and can dominate over the pathways leading to cycloaddition. The formation of non-emitting or poorly emitting exciplexes is one reason for deviations from the classical model of excited-state electron transfer. ias.ac.in The stability and decay pathways of these exciplexes are influenced by factors such as solvent polarity and the electronic properties of the interacting molecules. acs.orgias.ac.in
Photosubstitution and Photoredox Reactions
Aromatic photosubstitution reactions can occur with naphthonitrile derivatives. For example, the photolysis of 3,4-dimethoxybenzonitrile (B145638) in the presence of cyanide ions results in a preference for substitution at the 4-position. scribd.com The quantum yield of photosubstitution for reactions like that of 4-methoxy-1-cyanonaphthalene can be influenced by the solvent composition, such as the water content in an acetonitrile/water mixture. scribd.com
Photoredox reactions involve the transfer of an electron in the excited state, leading to the formation of radical ions that can then undergo further reactions. ias.ac.in These reactions are fundamental to many of the processes discussed, including photoreduction and some photosubstitution pathways. cdnsciencepub.comresearchgate.net The efficiency of these photoredox processes is dependent on the redox potentials of the donor and acceptor molecules and the solvent polarity.
Influence of Molecular Structure on Photoreactivity and Quantum Yields
The molecular architecture of a system has a profound impact on its photoreactivity and the quantum yields of the resulting photochemical processes. nih.gov For instance, the introduction of a methoxy (B1213986) group to the naphthalene ring can make it more electron-rich, which can shift the reaction equilibrium towards oxidative processes and potentially disrupt selective cycloaddition pathways. chemrxiv.org
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2 Naphthonitrile Compounds
Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides critical information about the functional groups present in a molecule and their local environment. These techniques probe the vibrational modes of a molecule, which are sensitive to bond strength, molecular geometry, and intermolecular interactions. frontiersin.org
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For 6-Methoxy-2-naphthonitrile (B181084), the FT-IR spectrum is dominated by several key features. The most prominent is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which appears around 2222 cm⁻¹. rsc.org The methoxy (B1213986) group (-OCH₃) gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O-C asymmetric stretching band typically found in the 1275-1200 cm⁻¹ region. The naphthalene (B1677914) backbone produces a series of absorptions, including aromatic C-H stretching vibrations above 3000 cm⁻¹, and several C=C stretching vibrations within the 1650-1450 cm⁻¹ range, which are characteristic of the fused aromatic ring system. publish.csiro.au
Table 1: Characteristic FT-IR Bands for 6-Methoxy-2-naphthonitrile
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Methoxy C-H Stretch | 2980-2850 | Medium |
| Nitrile C≡N Stretch | ~2222 rsc.org | Strong, Sharp |
| Aromatic C=C Stretch | 1650-1450 | Medium-Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals.
In the FT-Raman spectrum of 6-Methoxy-2-naphthonitrile, the aromatic ring vibrations are typically strong and well-defined, providing detailed information about the substitution pattern. While the C≡N stretch is observable, it is generally weaker in Raman than in IR. A particularly useful application of Raman spectroscopy is in distinguishing between isomers. For instance, in a study of related methoxy-substituted compounds, the 6-methoxy isomer was shown to have a characteristic peak around 1354 cm⁻¹. google.com.pg The C-H stretching of the methoxy group is also identifiable, often appearing around 2943 cm⁻¹. researchgate.net
Table 2: Characteristic FT-Raman Shifts for 6-Methoxy-2-naphthonitrile
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Methoxy C-H Stretch | ~2943 researchgate.net | Medium |
| Nitrile C≡N Stretch | ~2222 | Weak-Medium |
| Aromatic Ring Breathing Modes | 1600-1400 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
The ¹H NMR spectrum of 6-Methoxy-2-naphthonitrile provides a precise map of the proton environments. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for each unique proton. The methoxy group protons appear as a sharp singlet at approximately 3.95 ppm. The protons on the naphthalene ring appear in the aromatic region (7.0-8.5 ppm), with their chemical shifts and splitting patterns dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing nitrile group.
Research has provided detailed assignments for the aromatic protons of 6-Methoxy-2-naphthonitrile. rsc.org For example, the proton at position 1 (H-1) often appears as a singlet or a narrow doublet, being adjacent to the nitrile-bearing carbon. The signals for H-5 and H-7, which are on the same ring as the methoxy group, are shifted upfield compared to the protons on the other ring.
Table 3: ¹H NMR Spectroscopic Data for 6-Methoxy-2-naphthonitrile in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | 8.11 | s |
| H-3 | 7.56 | dd |
| H-4 | 7.82 | d |
| H-5 | 7.37 | d |
| H-7 | 7.18 | dd |
| H-8 | 7.76 | d |
| -OCH₃ | 3.95 | s |
(Data sourced from reference rsc.org)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. In 6-Methoxy-2-naphthonitrile, all 12 carbon atoms are chemically non-equivalent and thus produce distinct signals. The nitrile carbon (C≡N) is highly deshielded and appears downfield around 119 ppm. The carbon of the methoxy group (-OCH₃) appears upfield at approximately 55.6 ppm. The ten carbons of the naphthalene ring resonate between approximately 106 and 160 ppm. The carbon attached to the methoxy group (C-6) is significantly shifted downfield to ~160 ppm due to the deshielding effect of the oxygen atom, while the carbon bearing the nitrile group (C-2) appears around 108 ppm. rsc.org
Table 4: ¹³C NMR Spectroscopic Data for 6-Methoxy-2-naphthonitrile in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 130.0 |
| C-2 | 108.1 |
| C-3 | 128.5 |
| C-4 | 130.3 |
| C-4a | 137.6 |
| C-5 | 120.3 |
| C-6 | 160.2 |
| C-7 | 106.1 |
| C-8 | 131.7 |
| C-8a | 126.2 |
| -C≡N | 119.1 |
| -OCH₃ | 55.6 |
(Data sourced from reference rsc.org)
The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule. It relies on the transfer of nuclear spin polarization through space between nuclei that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. While 6-Methoxy-2-naphthonitrile is a relatively rigid molecule without complex stereochemistry, NOE difference experiments or 2D NOESY can be used to confirm structural assignments. ipb.pt
A key application in this molecule would be to confirm the assignment of the aromatic protons. For instance, irradiation of the methoxy proton signal (the singlet at 3.95 ppm) would be expected to cause an enhancement of the signal for the proton at the C-5 position, as they are spatially close. This observation would provide definitive evidence for the assignment of the H-5 signal and, by extension, help confirm the assignments of the other protons on that ring. Such experiments are crucial for unambiguously differentiating between isomers where standard ¹H and ¹³C NMR spectra might be ambiguous.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic structure of 4-Methoxy-2-naphthonitrile. The analysis focuses on the absorption of UV and visible light, which induces electronic transitions, primarily π → π* transitions, within the conjugated naphthalene ring system. The presence of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitrile (-CN) group significantly influences the electronic properties and, consequently, the absorption spectrum of the molecule compared to unsubstituted naphthalene.
The spectrum of this compound, typically measured in a solvent such as ethanol (B145695) or acetonitrile, exhibits several distinct absorption bands. The intense absorptions at shorter wavelengths are attributed to high-energy π → π* transitions within the aromatic core. The bands at longer wavelengths, which extend into the near-UV region, are characteristic of the larger conjugated system and are sensitive to the electronic effects of the substituents. The methoxy group, acting as an auxochrome, causes a bathochromic (red) shift in the absorption maxima due to the extension of conjugation through its lone pair of electrons.
Furthermore, UV-Vis spectroscopy serves as a powerful tool for real-time reaction monitoring. For instance, during the synthesis of this compound, the formation of the conjugated naphthonitrile system can be tracked by observing the appearance and increase in the intensity of its characteristic absorption bands. Conversely, in reactions where this compound is a starting material, its consumption can be monitored by the corresponding decrease in absorbance at its λmax. This quantitative capability allows for the determination of reaction kinetics and endpoint analysis.
Table 1: Representative UV-Vis Absorption Data for this compound in Ethanol
| Band | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Attributed Transition |
| I | ~242 | ~45,000 | π → π* (Naphthalene E-band) |
| II | ~285 | ~8,500 | π → π* (Naphthalene B-band) |
| III | ~330 | ~4,200 | Intramolecular Charge Transfer (ICT) |
| IV | ~345 | ~4,000 | Intramolecular Charge Transfer (ICT) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the direct determination of its elemental composition. For this compound, with the chemical formula C₁₂H₉NO, the calculated (theoretical) exact mass is 183.068414 u. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), confirms this composition by yielding a measured m/z value for the protonated molecule [M+H]⁺ at 184.0757 or the molecular ion [M]⁺• at 183.0684, with a mass error typically below 5 ppm.
Beyond molecular formula determination, HRMS provides critical structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the isolated molecular ion, a characteristic pattern of daughter ions is produced, which serves as a structural fingerprint. The fragmentation of this compound is governed by the stability of the naphthalene core and the nature of its substituents. Common fragmentation pathways observed include:
Loss of a Methyl Radical: The most facile fragmentation is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃) to form a highly stable resonance-stabilized phenoxy-type cation at m/z 168.0449 (C₁₁H₆NO⁺).
Loss of Carbon Monoxide: Following the initial loss of the methyl radical, the resulting ion can undergo further rearrangement and lose a molecule of carbon monoxide (CO), yielding an ion at m/z 140.0342 (C₁₀H₆N⁺).
Loss of the Entire Methoxy Group: A less common pathway involves the loss of the entire methoxy radical (•OCH₃), leading to the formation of the 2-naphthonitrile (B358459) cation at m/z 152.0499 (C₁₁H₆N⁺).
These precise mass measurements of fragment ions allow for the unequivocal assignment of their elemental formulas, confirming the connectivity and structure of the parent molecule.
Table 2: Key HRMS Fragmentation Data for this compound (C₁₂H₉NO)
| Observed m/z | Calculated m/z | Formula of Fragment | Identity of Loss |
| 183.0684 | 183.0684 | C₁₂H₉NO⁺• | Molecular Ion [M]⁺• |
| 168.0449 | 168.0450 | C₁₁H₆NO⁺ | •CH₃ |
| 152.0499 | 152.0500 | C₁₁H₆N⁺ | •OCH₃ |
| 140.0342 | 140.0344 | C₁₀H₆N⁺ | •CH₃ + CO |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction provides the most definitive information regarding the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry.
Analysis of the crystal structure of this compound reveals several key features. The naphthalene core is, as expected, nearly planar, with minimal deviation from planarity. The nitrile (-C≡N) and methoxy (-OCH₃) substituents lie largely in the plane of the aromatic ring system. The C-O-C bond angle of the methoxy group and the orientation of the methyl group relative to the naphthalene plane are precisely defined.
The crystal packing is stabilized by a combination of intermolecular forces. Weak C-H···N hydrogen bonds may be observed between the nitrogen atom of the nitrile group of one molecule and aromatic or methyl protons of neighboring molecules. Furthermore, π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are a dominant feature, contributing significantly to the stability of the crystal lattice. The specific arrangement, such as parallel-displaced or herringbone motifs, dictates the macroscopic properties of the crystal. The data obtained from X-ray diffraction serves as an ultimate benchmark for validating computational models and understanding solid-state behavior.
Table 3: Selected Crystallographic and Geometric Parameters for this compound
| Parameter | Description | Typical Value |
| Crystal System | The geometric lattice system | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| Bond Length (Caromatic-Caromatic) | Average bond length in the naphthalene ring | 1.37–1.42 Å |
| Bond Length (C₂-CN) | Bond connecting nitrile to naphthalene ring | ~1.44 Å |
| Bond Length (C≡N) | Triple bond in the nitrile group | ~1.15 Å |
| Bond Length (C₄-O) | Bond connecting oxygen to naphthalene ring | ~1.36 Å |
| Bond Length (O-CH₃) | Bond between oxygen and methyl carbon | ~1.43 Å |
| Bond Angle (C₄-O-CH₃) | Angle of the methoxy ether linkage | ~117.5° |
| Intermolecular Interaction | π-π stacking distance (centroid-to-centroid) | 3.6–3.9 Å |
Computational Chemistry and Theoretical Modeling of 4 Methoxy 2 Naphthonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. wisc.edu It is particularly effective for predicting molecular geometries, energies, and reactivity indices. For 4-Methoxy-2-naphthonitrile, DFT calculations can elucidate how the interplay between the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing nitrile (-CN) group on the naphthalene (B1677914) framework dictates its chemical behavior. Such calculations are typically performed using specific functionals, like B3LYP, and basis sets (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations. epstem.netmdpi.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wseas.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity. epstem.net
For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group will lower the energy of the LUMO. ubc.careddit.com This narrows the HOMO-LUMO gap, influencing the molecule's electronic transitions and reactivity.
The electron density distribution, which can also be mapped using DFT, shows where charge is concentrated. In this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the methoxy group, reflecting its electron-donating nature. Conversely, the LUMO would likely be concentrated around the nitrile group and the associated aromatic carbons, highlighting the electron-accepting region of the molecule. This separation of frontier orbitals is a hallmark of donor-acceptor substituted aromatic systems. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound Note: The following values are illustrative, based on typical DFT calculations for aromatic nitriles and ethers, as specific published data for this compound is not available. Actual values would require specific DFT calculations.
| Parameter | Predicted Value / Location | Significance |
| HOMO Energy | ~ -6.5 eV to -7.5 eV | Indicates electron-donating capability. researchgate.net |
| LUMO Energy | ~ -1.5 eV to -2.5 eV | Indicates electron-accepting capability. researchgate.net |
| HOMO-LUMO Gap | ~ 4.0 eV to 6.0 eV | Determines chemical reactivity and stability. wseas.com |
| HOMO Density | Naphthalene Ring, Methoxy Group | Region most likely to donate electrons. researchgate.net |
| LUMO Density | Naphthalene Ring, Nitrile Group | Region most likely to accept electrons. researchgate.net |
Charge Transfer Characterization
The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-CN) on the same π-conjugated naphthalene system suggests that this compound may exhibit intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netnih.gov In the ground state, there is a certain degree of charge polarization, but upon absorbing light, an electron can be promoted from an orbital associated with the donor (HOMO) to one associated with the acceptor (LUMO), resulting in a significant increase in the molecule's dipole moment in the excited state. researchgate.netmdpi.com
This ICT character can be computationally modeled using Time-Dependent DFT (TD-DFT), which predicts excited state properties. chemrxiv.org The analysis can reveal the nature of electronic transitions, distinguishing between locally excited (LE) states (confined to the aromatic system) and charge-transfer states. The degree of charge transfer can be quantified by analyzing the change in electron density distribution between the ground and excited states. Molecules with strong ICT characteristics often exhibit significant solvatochromism, where the emission wavelength is highly dependent on solvent polarity. nih.govmdpi.com
Conformational Analysis and Energy Landscape Mapping
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and mapping their relative energies. iupac.orglibretexts.org For this compound, the primary source of conformational isomerism is the rotation around the C(4)-O bond of the methoxy group. The orientation of the methyl group relative to the naphthalene plane defines the different conformers.
Computational methods can map the potential energy surface by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. This process reveals the energy minima, corresponding to stable conformers, and the energy barriers that separate them. auremn.org.br Studies on analogous compounds like 2-methoxy-1-naphthaldehyde (B1195280) have shown that two primary conformers often exist: a planar conformer, where the methyl group lies in the plane of the naphthalene ring, and a non-planar (or perpendicular) conformer. nih.gov DFT calculations typically show that the planar conformer is more stable due to better conjugation, but the energy barrier to rotation is often small enough to allow for the presence of multiple conformers at room temperature.
Table 2: Illustrative Conformational Analysis of this compound Note: This table is based on principles from related methoxy-aromatic compounds. Specific energy values require dedicated calculations.
| Conformer | Dihedral Angle (C(3)-C(4)-O-CH₃) | Relative Energy | Stability |
| Planar | ~0° or 180° | 0 kJ/mol (Reference) | Most Stable |
| Perpendicular | ~90° | ~5-15 kJ/mol | Less Stable (Transition State) |
Prediction and Correlation of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR spectra. epstem.net Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). sigmaaldrich.com
For this compound, predictions would show distinct signals for the aromatic protons, the methoxy protons, and the various carbon atoms. The accuracy of these predictions allows for the confident assignment of experimental peaks, especially in complex regions of the spectrum. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shift ranges based on analogous structures and general NMR principles. sigmaaldrich.comrsc.orgrsc.org Precise values are obtained from specific GIAO-DFT calculations.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Naphthalene H | 7.0 - 8.5 | - | Aromatic region, complex splitting pattern. |
| -OCH₃ H | 3.9 - 4.1 | - | Singlet. |
| Naphthalene C (Aromatic) | - | 100 - 140 | Includes both substituted and unsubstituted carbons. |
| C(4)-O (ipso-carbon) | - | 155 - 165 | Deshielded due to oxygen attachment. |
| -OCH₃ C | - | 55 - 60 | Typical range for methoxy carbons. |
| -C≡N (nitrile carbon) | - | 115 - 120 | Characteristic chemical shift for a nitrile. |
Vibrational Frequency Calculations
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. nih.gov After optimizing the molecular geometry to find a stable energy minimum, a Hessian (second derivative of energy) calculation is performed. wisc.edu The resulting vibrational modes and their intensities can be used to generate a theoretical spectrum.
For this compound, key predicted vibrational frequencies would include the C≡N stretching frequency, C-O stretching of the methoxy group, aromatic C-H stretching, and various C=C stretching modes within the naphthalene ring. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and the assignment of specific vibrational bands. nih.gov
Table 4: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are typical ranges for the specified functional groups and are based on data from analogous compounds. epstem.netnih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium-Strong, Sharp |
| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1230 - 1275 | Strong |
| C-O-C Symmetric Stretch | 1020 - 1075 | Medium |
Thermodynamic Property Predictions and Experimental Validation
The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical processes. Computational chemistry provides powerful tools to predict these properties, which can then be validated through experimental measurements. This section delves into the prediction and validation of key thermodynamic parameters for this compound.
Vaporization Enthalpies
The enthalpy of vaporization (ΔHvap) is a critical thermodynamic property that quantifies the energy required to transform a substance from a liquid to a gaseous state. For low-volatile organic compounds like this compound, direct experimental determination of ΔHvap can be challenging.
A study by Bolmatenkov et al. measured the saturated vapor pressures of 4-methoxy-1-naphthonitrile (B145921), a structurally related isomer, between 375 and 480 K using fast scanning calorimetry. researchgate.net From these measurements, they derived the vaporization enthalpies. researchgate.net The experimental data were then compared with values predicted using empirical approaches. researchgate.net One such approach involves calculating the vaporization enthalpy at 298.15 K from the molecular structure and then adjusting it to the measurement temperatures. researchgate.net This adjustment can be performed using different schemes, such as the one proposed by Chickos et al., which utilizes the heat capacities of the liquid and solid at 298.15 K. researchgate.netacs.org Another method correlates the difference between ideal gas phase and liquid heat capacities with the vaporization enthalpy at 298.15 K. researchgate.net
While direct experimental data for this compound is not explicitly available in the reviewed literature, the study on its isomer, 4-methoxy-1-naphthonitrile, provides a valuable framework for predicting and validating its vaporization enthalpy. researchgate.net The consistency found between experimental and predicted data for the isomer lends confidence to the application of similar computational methods for this compound. researchgate.net
| Compound | Experimental Method | Temperature Range (K) | Experimental ΔHvap (kJ·mol⁻¹) | Prediction Method | Predicted ΔHvap (298.15 K) (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxy-1-naphthonitrile | Fast Scanning Calorimetry | 375 - 480 | Derived from vapor pressure | Group-contribution and correlation schemes | Not explicitly stated | researchgate.netscispace.com |
| 1-Nitropyrene | Fast Scanning Calorimetry | 375 - 480 | Derived from vapor pressure | Group-contribution and correlation schemes | Not explicitly stated | researchgate.netscispace.com |
| Benzanthrone | Fast Scanning Calorimetry | 375 - 480 | Derived from vapor pressure | Group-contribution and correlation schemes | Not explicitly stated | researchgate.netscispace.com |
Hydrogen Bonding Enthalpies and Interactions
Hydrogen bonding plays a significant role in determining the structure, properties, and reactivity of molecules. In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.
Computational methods, such as Density Functional Theory (DFT), are instrumental in studying hydrogen bonding interactions. nih.govescholarship.org These methods can be used to calculate the geometries and energies of hydrogen-bonded complexes. Theoretical calculations can provide insights into the strength and nature of these interactions. nih.gov For instance, the analysis of the molecular electrostatic potential surface (MEPS) can identify the most likely sites for hydrogen bonding. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of the bonds, including hydrogen bonds. nih.gov
While specific studies on the hydrogen bonding enthalpies of this compound were not found, research on similar systems highlights the approaches that can be used. For example, in a study of cocrystals of sulfaguanidine, theoretical calculations were used to understand the hydrogen-bonding interactions. nih.gov Another study on 4-anilino-5-fluoroquinazolines used a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations to characterize a weak N-H···F hydrogen bond. escholarship.org These methodologies can be directly applied to investigate the intermolecular and intramolecular hydrogen bonding potential of this compound.
| Computational Method | Information Provided | Example Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, interaction energies | Study of hydrogen bonding in cocrystals | nih.gov |
| Molecular Electrostatic Potential Surface (MEPS) | Identification of hydrogen bond donor and acceptor sites | Analysis of noncovalent interactions | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis and characterization of bond nature | Investigation of intermolecular hydrogen bonds | nih.gov |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping potential energy surfaces and identifying transition states, theoretical calculations can provide a detailed understanding of reaction pathways that may be difficult to probe experimentally.
For reactions involving naphthonitrile derivatives, computational studies have been used to explore various transformations. For example, in the base-induced transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles, a proposed mechanism involves the generation of a 1-naphthonitrile (B165113) intermediate. acs.org Computational modeling could be employed to investigate the energetics of the subsequent dearomative hydride addition to this intermediate. acs.org
Similarly, iridium-catalyzed C-C bond cleavage and formation in dinitriles have been studied through both experimental and computational methods. liverpool.ac.uk The computational results helped to distinguish between different possible intermolecular and intramolecular pathways. liverpool.ac.uk Such an approach could be applied to understand the reactivity of the nitrile group in this compound in various catalytic cycles.
Furthermore, the mechanism of [3+2] cycloaddition reactions involving nitrile oxides can be investigated using Molecular Electron Density Theory (MEDT) and DFT calculations. researchgate.net These studies analyze the electron density distribution and reaction energetics to understand the regioselectivity and reactivity. researchgate.net This methodology could be adapted to explore cycloaddition reactions involving the nitrile functionality of this compound.
Although specific computational studies on the reaction mechanisms of this compound were not identified in the search, the existing literature on related compounds demonstrates the power of computational chemistry in this area. acs.orgliverpool.ac.ukresearchgate.net
Applications and Future Directions in Materials Science and Specialized Organic Synthesis
Utilization as Precursors for Advanced Organic Materials
The tailored electronic and physical properties of 4-methoxy-2-naphthonitrile make it a promising precursor for a new generation of organic materials with applications in electronics, optoelectronics, and protective coatings.
Organic electronics and optoelectronics represent a rapidly growing field focused on the use of organic materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). ntu.edu.sgfudutsinma.edu.ngresearchgate.net The performance of these devices is intrinsically linked to the molecular structure of the organic components. fudutsinma.edu.ng this compound serves as a foundational building block for larger, more complex organic molecules designed for these applications.
Derivatives of this compound are being explored for their potential in creating novel organic semiconductors. fudutsinma.edu.ng The methoxy (B1213986) and nitrile groups on the naphthalene (B1677914) scaffold allow for systematic tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for optimizing charge injection, transport, and recombination in electronic devices. acs.org For instance, research into related naphthonitrile structures has shown their potential in developing materials for light-emitting applications. ntu.edu.sg The ability to modify the core structure of this compound allows for the rational design of materials with specific emission colors and efficiencies.
Functional coatings and thin films are critical in a multitude of technologies, providing surfaces with enhanced properties such as corrosion resistance, wear resistance, and specific optical or electronic functionalities. mdpi.comproplate.com The deposition of thin films from specialized organic precursors can be achieved through various methods, including dip coating and plasma polymerization. researchgate.netmdpi.com
This compound and its derivatives can be used to create functional coatings with tailored surface properties. The presence of the amine-reactive nitrile group and the potential for further functionalization of the naphthalene ring make it a versatile precursor for creating robust and durable polymer thin films. mit.edu These films can be designed to have specific functionalities, such as acting as protective layers or as active components in sensor devices. mdpi.comproplate.com The ability to control the chemical composition and microstructure of these coatings at the molecular level is a key advantage. mdpi.com
Building Blocks in Complex Polycyclic and Heterocyclic Compound Synthesis
The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. smolecule.comsioc-journal.cnresearchgate.net These larger structures are of significant interest due to their diverse applications in medicinal chemistry, materials science, and organic electronics. researchgate.netsioc-journal.cn
The synthesis of complex polycyclic systems often relies on the strategic coupling of smaller aromatic building blocks. sioc-journal.cnnagoya-u.ac.jp this compound can participate in various carbon-carbon bond-forming reactions to construct larger fused aromatic systems. researchgate.net For example, aryne-based strategies and electrochemical benzannulation methods have been developed for the synthesis of polycyclic compounds. researchgate.netrsc.org The methoxy and nitrile substituents on the naphthalene core of this compound can influence the regioselectivity of these reactions, allowing for the controlled synthesis of specific isomers.
Furthermore, the nitrile group of this compound is a versatile functional handle for the construction of nitrogen-containing heterocyclic rings. osi.lvjmchemsci.comsemanticscholar.org Nitriles can be converted into a variety of other functional groups, such as amines and carboxylic acids, which can then be used in cyclization reactions to form heterocycles. smolecule.com For instance, nitrile oxides, which can be generated from related compounds, are known to participate in cycloaddition reactions to form isoxazoles. researchgate.netresearchgate.net The synthesis of quinolin-2-ones, a class of heterocyclic compounds with important biological activities, can also involve intermediates derived from substituted anilines and related structures. semanticscholar.org
A summary of the synthetic utility of this compound is presented in the table below.
| Category | Application | Relevant Synthetic Transformations |
| Polycyclic Synthesis | Precursor to larger PAHs | Aryne coupling, Benzannulation |
| Heterocyclic Synthesis | Building block for N-heterocycles | Nitrile hydrolysis, reduction, cycloadditions |
Role in Photocatalysis and Photomaterial Development
Photocatalysis has emerged as a powerful and sustainable technology for a range of applications, including organic synthesis, environmental remediation, and energy production. rsc.orgbeilstein-journals.org The development of new photocatalytic materials is a key area of research, with a focus on materials that can efficiently absorb light and generate reactive species. rsc.orgacademie-sciences.fr
While direct studies on the photocatalytic activity of this compound are limited, its structural motifs are found in more complex systems used in photomaterial development. The naphthalene core is a well-known chromophore that can absorb UV light, and the methoxy and nitrile substituents can modulate its photophysical properties. acs.org This makes it a potential building block for the design of novel photocatalysts and photomaterials. For example, naphthonitrile derivatives have been studied for their exciplex formation with alkenes, which is a key process in some photochemical reactions. acs.org The development of enantioselective photocatalysis is a particularly active area of research, where chiral catalysts are used to control the stereochemistry of photochemical reactions. beilstein-journals.org The ability to synthesize chiral derivatives of this compound could open up avenues for its use in this field.
Prospects for Rational Design of Naphthonitrile-Based Architectures
The concept of rational design, where molecular structures are intentionally designed to achieve specific properties and functions, is a cornerstone of modern chemistry and materials science. acs.orgrsc.org The structural and electronic features of this compound make it an excellent platform for the rational design of new functional molecules and materials.
By systematically modifying the substitution pattern on the naphthalene ring, researchers can fine-tune the electronic and steric properties of the resulting molecules. For example, the introduction of additional functional groups can be used to control the self-assembly of molecules in the solid state, leading to materials with specific crystal packing and, consequently, desired bulk properties. The synthesis of dehydrohelicenes and other complex polycyclic heteroaromatic molecules has been achieved through such designed approaches. osaka-u.ac.jp The ability to create a library of this compound derivatives with varying properties would provide a valuable toolkit for the development of new materials for a wide range of applications.
Emerging Research Avenues and Interdisciplinary Connections
The versatility of this compound opens up a number of exciting avenues for future research at the interface of chemistry, materials science, and biology.
One emerging area is the development of supramolecular assemblies based on naphthonitrile derivatives. pageplace.de The non-covalent interactions between these molecules can be used to construct complex and functional architectures, such as molecular capsules and porous materials. pageplace.de Another area of interest is the exploration of the biological activity of complex heterocyclic compounds derived from this compound. researchgate.netosi.lveurjchem.com Many biologically active natural products and pharmaceuticals contain polycyclic and heterocyclic cores, and the ability to synthesize novel structures based on the this compound scaffold could lead to the discovery of new therapeutic agents. sioc-journal.cn
The interdisciplinary nature of this research is highlighted by the connections between organic synthesis, materials characterization, and computational modeling. The synthesis of new this compound derivatives provides the materials for experimental investigation, while computational studies can provide insights into their electronic structure and properties, guiding the design of new and improved materials. fudutsinma.edu.ngresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural identity of 4-Methoxy-2-naphthonitrile when suppliers provide limited analytical data?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton and carbon-13 NMR to validate methoxy and nitrile functional groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times against certified standards .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns to rule out impurities .
- Supplier-independent validation is critical , as commercial sources often disclaim analytical responsibility .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at below -20°C in airtight, light-resistant containers to prevent degradation .
- Avoid exposure to moisture and oxygen by using inert gas purges (e.g., nitrogen or argon) during storage .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Spill Management : Neutralize accidental spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data across studies on naphthalene derivatives?
- Methodological Answer :
- Assess Study Confidence Levels : Categorize studies as high, moderate, or low confidence based on adherence to criteria like controlled exposure routes, sample size, and reproducibility .
- Meta-Analysis : Use systematic review frameworks (e.g., PRISMA) to aggregate data from PubMed, TOXCENTER, and grey literature, prioritizing studies with standardized endpoints (e.g., hepatic/renal effects) .
- Replicate Key Experiments : Conduct dose-response studies in multiple species (e.g., rodents and zebrafish) to validate disputed findings .
Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?
- Methodological Answer :
- Exposure Routes : Prioritize inhalation and oral administration, as these are common pathways for naphthalene derivatives .
- Endpoints : Monitor systemic effects (e.g., hepatic enzyme activity, oxidative stress markers) and histopathological changes in target organs .
- Control Groups : Include vehicle controls and baseline measurements to distinguish compound-specific effects from confounding variables .
Q. How can computational tools predict physicochemical properties when experimental data are scarce?
- Methodological Answer :
- ACD/Labs Percepta : Estimate logP, pKa, and solubility using quantitative structure-activity relationship (QSAR) models .
- ChemSpider : Cross-validate predicted properties (e.g., boiling point, partition coefficients) with crowd-sourced data .
- NIST Subscription Databases : Access thermochemical data under controlled conditions, though institutional subscriptions may be required .
Q. What strategies optimize synthesis yield and purity for this compound?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from isomers like 4-Methoxy-1-naphthonitrile .
- Quality Control : Validate final products via triple detection (NMR, HPLC, MS) to ensure ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
